1,14-Dibromotetradecane

Description

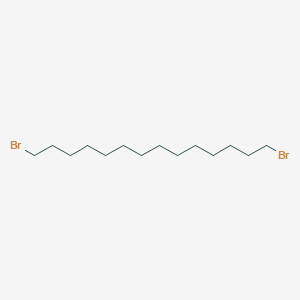

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,14-dibromotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28Br2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDENLXLNLFKRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068049 | |

| Record name | Tetradecane, 1,14-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37688-96-3 | |

| Record name | 1,14-Dibromotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37688-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Dibromotetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037688963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1,14-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane, 1,14-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,14-dibromotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,14-DIBROMOTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7FH2T4N5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,14 Dibromotetradecane

Advanced Synthesis Routes to 1,14-Dibromotetradecane

The synthesis of this compound is a multi-step process that typically begins with a long-chain dicarboxylic acid or its ester derivative. The key intermediate is the corresponding diol, 1,14-tetradecanediol (B34324), which is subsequently halogenated.

The primary precursor for this compound is 1,14-tetradecanediol. calpaclab.com This diol is a long-chain aliphatic alcohol with hydroxyl groups at both terminal positions of its 14-carbon backbone. cymitquimica.com The synthesis of this precursor is a critical first step, and various reduction strategies are employed to convert carboxylic acid or ester functional groups into primary alcohols.

One common and effective method involves the reduction of 1,14-tetradecanedioic acid using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). researchgate.netbeilstein-journals.org The reaction is typically carried out in an anhydrous ethereal solvent like a mixture of diethyl ether and tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the quenching of the highly reactive LiAlH₄ by moisture. researchgate.netscispace.com The process involves the nucleophilic attack of hydride ions on the carbonyl carbons of the dicarboxylic acid, leading to the formation of alkoxide intermediates, which are then protonated during workup to yield the final diol. A molar excess of LiAlH₄ is necessary to ensure the complete reduction of both carboxylic acid groups.

Another synthetic route starts from the corresponding diester, dimethyl tetradecanedioate. nih.govchemicalbook.com This method also utilizes LiAlH₄ for the reduction. The ester is typically dissolved in an anhydrous solvent like THF, and LiAlH₄ is added to effect the conversion of the ester groups to hydroxyl groups. nih.gov This two-step approach, involving initial esterification of the diacid followed by reduction, can sometimes offer advantages in terms of solubility and reaction control. nih.gov

Table 1: Synthesis of 1,14-Tetradecanediol

| Starting Material | Reagent(s) | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1,14-Tetradecanedioic acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether / THF | Anhydrous, inert atmosphere, reflux | 1,14-Tetradecanediol |

| Dimethyl tetradecanedioate | Lithium aluminum hydride (LiAlH₄) | THF | Anhydrous, inert atmosphere | 1,14-Tetradecanediol |

Once the 1,14-tetradecanediol precursor is obtained, the next crucial step is the conversion of the terminal hydroxyl groups to bromide groups. This transformation can be achieved through several halogenation methods.

A widely used method for this conversion is the Appel reaction. beilstein-journals.org This reaction employs a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, such as elemental bromine (Br₂) or carbon tetrabromide (CBr₄). In a typical procedure, bromine is added to a solution of triphenylphosphine in a solvent like dimethylformamide (DMF) to form the active brominating agent, triphenylphosphine dibromide (Ph₃PBr₂). researchgate.netscispace.comenamine.net The diol is then added to this mixture. The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate, which is subsequently displaced by the bromide ion in an SN2-type reaction to yield this compound. beilstein-journals.orgenamine.net The byproduct of this reaction is triphenylphosphine oxide (Ph₃PO), which can often be removed by crystallization or chromatography. researchgate.net

An alternative, more classical approach involves treating the diol with a strong hydrobromic acid (HBr) solution, often under reflux conditions. nih.gov This method relies on the protonation of the hydroxyl groups by the strong acid, converting them into good leaving groups (water), which are then displaced by bromide ions. nih.gov While effective, this method can sometimes be limited by the harsh acidic conditions, which might not be suitable for more sensitive substrates.

More modern and milder brominating agents have also been developed, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used in solvents like THF for the conversion of benzylic diols and may be applicable to aliphatic diols as well. researchgate.net These reagents offer the advantage of being more environmentally benign compared to traditional brominating agents. researchgate.net

Table 2: Bromination of 1,14-Tetradecanediol

| Starting Material | Reagent(s) | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1,14-Tetradecanediol | Triphenylphosphine (PPh₃), Bromine (Br₂) | DMF | 50°C, 2 days | This compound |

| 1,14-Tetradecanediol | 48% aqueous Hydrobromic acid (HBr) | None (reflux) | Reflux | This compound |

Reactivity and Derivatization Strategies

The two terminal bromide atoms in this compound are reactive functional groups that serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecules. The primary reactivity pattern involves the carbon-bromine bond, where the carbon atom is electrophilic and the bromide ion is a good leaving group. ksu.edu.sa

This compound readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group. masterorganicchemistry.com Given that the bromine atoms are attached to primary carbons, these reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. rammohancollege.ac.insavemyexams.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. ksu.edu.sasavemyexams.com

A variety of nucleophiles can be employed to create diverse derivatives. For example, reaction with potassium thioacetate (B1230152) in methanol (B129727) leads to the displacement of the bromides and the formation of 1,14-dithioacetyltetradecane. scispace.com This reaction introduces sulfur functionalities at both ends of the carbon chain. scispace.com Similarly, other nucleophiles such as cyanides, azides, alkoxides, and amines can be used to synthesize dinitriles, diazides, diethers, and diamines, respectively. The bifunctional nature of this compound allows it to be used as a linker to connect two molecular units or as a precursor for the synthesis of macrocyclic compounds through intramolecular cyclization reactions.

Organometallic coupling reactions provide a powerful method for forming new carbon-carbon bonds, and this compound can serve as a substrate in these transformations. pressbooks.pubcem.com These reactions typically involve a metal catalyst, most commonly palladium or copper. cem.comlibretexts.org

One class of relevant reactions is Gilman coupling, which uses lithium diorganocopper reagents (R₂CuLi). libretexts.org These reagents can react with alkyl halides, including dibromoalkanes, to replace the halogen with an alkyl or aryl group from the Gilman reagent. libretexts.orglibretexts.org By using a stoichiometric amount of the Gilman reagent, it is possible to achieve monosubstitution, while an excess could lead to disubstitution, forming a longer-chain hydrocarbon.

Another powerful tool is the Suzuki-Miyaura coupling reaction, which typically couples organoboron compounds with organic halides in the presence of a palladium catalyst and a base. libretexts.orgnumberanalytics.com While most commonly applied to aryl and vinyl halides, modifications of the Suzuki reaction can be used for the cross-coupling of alkyl halides. This would allow for the introduction of aryl, vinyl, or other alkyl groups onto the tetradecane (B157292) backbone. The general mechanism involves the oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com

The carbon-bromine bonds in this compound can also be homolytically cleaved to generate carbon-centered radicals, which can then participate in a variety of functionalization reactions. preprints.org The generation of these radicals typically requires an initiator, such as AIBN (azobisisobutyronitrile), and a reagent like a tin hydride (e.g., tributyltin hydride) or a silyl (B83357) hydride. beilstein-journals.orgbeilstein-journals.org

Once formed, the primary alkyl radical can undergo several transformations. It can be trapped by a hydrogen atom donor to form the corresponding alkane. beilstein-journals.org More synthetically useful pathways involve the addition of the radical to an unsaturated bond, such as in an alkene or alkyne, in an intermolecular or intramolecular fashion. beilstein-journals.org For example, the radical could add to an electron-deficient alkene in a Giese reaction. Given the presence of two C-Br bonds, this compound could potentially be used to initiate radical polymerization or to synthesize block copolymers. Radical cyclization reactions are also possible if an appropriate unsaturated functional group is present within the molecule, which could be introduced via a prior nucleophilic substitution step. beilstein-journals.org

Ring-Closing Metathesis and Macrocyclization Applications

This compound serves as a valuable linear C14 building block for the synthesis of various macrocyclic structures. Its two terminal bromine atoms provide reactive sites for the introduction of functionalities that can subsequently undergo intramolecular cyclization reactions. These applications are broadly categorized into ring-closing metathesis (RCM) and other macrocyclization strategies, often relying on the high dilution principle to favor intramolecular reactions over intermolecular polymerization. cam.ac.uk

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful technique for the formation of carbon-carbon double bonds within a cyclic framework, catalyzed by transition metal complexes, most notably those containing ruthenium. pitt.eduwikipedia.org While this compound itself cannot directly undergo RCM, it can be readily converted into a suitable precursor, a long-chain diene. A common synthetic route to prepare the necessary diene, such as 1,15-hexadecadiene, involves the reaction of this compound with a source of vinyl groups.

Once the diene is synthesized, the intramolecular ring-closing metathesis reaction can be initiated. This reaction typically proceeds by exposing the diene to a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. cam.ac.ukcaltech.edu The reaction leads to the formation of a macrocyclic alkene and a volatile ethylene (B1197577) byproduct, which helps to drive the reaction to completion. pitt.edu The size of the resulting macrocycle is determined by the length of the carbon chain of the starting diene. For a diene derived from this compound, a 14-membered carbocycle would be expected. The general transformation is depicted below:

General Scheme for RCM of a this compound Derivative

Dienylation: Br-(CH₂)₁₄-Br + 2 "Vinylating Agent" → H₂C=CH-(CH₂)₁₄-CH=CH₂

Ring-Closing Metathesis: H₂C=CH-(CH₂)₁₄-CH=CH₂ --(Ru catalyst)--> cyclo(-CH=CH-(CH₂)₁₄-) + C₂H₄

The efficiency and stereoselectivity (E/Z isomerism of the resulting double bond) of the RCM reaction are influenced by several factors, including the choice of catalyst, reaction temperature, and substrate concentration. cam.ac.ukcaltech.edu

Interactive Table: Factors Influencing Ring-Closing Metathesis

| Factor | Influence on the Reaction | Typical Conditions/Catalysts |

| Catalyst Generation | First-generation Grubbs' catalysts are robust, while second and third-generation catalysts (e.g., Hoveyda-Grubbs) offer higher activity and broader functional group tolerance. pitt.edu | Grubbs' Catalyst (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts. |

| Solvent | Non-coordinating solvents are generally preferred to avoid interference with the catalyst. | Dichloromethane (DCM), Toluene, Benzene. |

| Concentration | High dilution conditions (typically 0.001-0.05 M) are crucial for macrocyclization to minimize competing intermolecular oligomerization. cam.ac.uk | Slow addition of the diene to the reaction mixture is a common strategy. cam.ac.uk |

| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the catalyst's activity and the substrate's reactivity. | 25°C to 110°C. |

Other Macrocyclization Applications

Beyond RCM, this compound is a key substrate in various other macrocyclization reactions, primarily through nucleophilic substitution of the bromide ions. These methods often involve reacting the dibromide with a dinucleophile under high dilution conditions.

A notable example is the synthesis of thiacyclopentadecane, a 15-membered heterocyclic compound. This is achieved by reacting this compound with sodium sulfide (B99878). The sulfide ion acts as the dinucleophile, displacing both bromide ions to form the macrocyclic thioether. This reaction is a classic illustration of the high dilution principle, which is essential for achieving a reasonable yield of the macrocycle and suppressing the formation of linear polymers. cam.ac.uk The reported yield for this specific synthesis is 45%. cam.ac.uk

Reaction Scheme for the Synthesis of Thiacyclopentadecane

Br-(CH₂)₁₄-Br + Na₂S --(High Dilution)--> cyclo(-(CH₂)₁₄-S-) + 2 NaBr

Another versatile method for macrocyclization using this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com In this approach, the dibromide is reacted with a diol, such as a polyethylene (B3416737) glycol or a hydroquinone (B1673460) derivative, in the presence of a base. The base deprotonates the hydroxyl groups of the diol, forming a dialkoxide which then acts as the dinucleophile to displace the bromide ions, resulting in the formation of a macrocyclic ether. The structure of the resulting macrocycle can be tailored by the choice of the diol.

General Scheme for Macrocyclic Ether Synthesis via Williamson Ether Synthesis

Br-(CH₂)₁₄-Br + HO-R-OH + 2 Base → cyclo(-(CH₂)₁₄-O-R-O-) + 2 Base·HBr

Interactive Table: Examples of Macrocyclization Reactions with this compound

| Reaction Type | Dinucleophile | Resulting Macrocycle | Key Conditions |

| Thioether Formation | Sodium sulfide (Na₂S) | Thiacyclopentadecane | High dilution in ethanol/benzene. cam.ac.uk |

| Williamson Ether Synthesis | Various diols (e.g., hydroquinone, resorcinol, polyethylene glycols) | Macrocyclic ethers (crown ether analogues) | Aprotic polar solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, NaH). wikipedia.orgmasterorganicchemistry.com |

These methodologies highlight the utility of this compound as a versatile precursor for constructing a wide array of macrocyclic compounds with potential applications in various fields of chemistry.

Applications of 1,14 Dibromotetradecane in Materials Science

Polymer Chemistry and Supramolecular Assemblies

The bifunctional nature of 1,14-dibromotetradecane makes it a valuable monomer in polycondensation reactions and a key component in the formation of complex supramolecular systems.

Monomer for Polymer Synthesis

In polymer chemistry, this compound functions as a difunctional monomer, reacting with other difunctional or polyfunctional monomers to create polymers through polycondensation. gdckulgam.edu.inmelscience.com This step-growth polymerization process involves the sequential reaction between the terminal bromine atoms of the dibromoalkane and reactive groups on other monomers, such as hydroxyl or amino groups. gdckulgam.edu.in The fourteen-carbon aliphatic chain of this compound is incorporated into the polymer backbone as a flexible spacer. This spacer length is a critical determinant of the final polymer's thermal and mechanical properties, including its glass transition temperature and crystallinity. researchgate.net The process is often carried out in a solution with an inert solvent to manage reaction temperature and facilitate the removal of byproducts. gdckulgam.edu.in

Liquid Crystalline Polyethers

This compound is utilized in the synthesis of thermotropic liquid crystalline polyethers. These polymers can exhibit ordered, liquid-like phases (mesophases) over a specific temperature range. medcraveonline.com In these syntheses, this compound acts as a flexible spacer, connecting rigid mesogenic units, such as those derived from various bisphenols. researchgate.netnih.govthescipub.comnih.gov

One notable example is the synthesis of polyethers and copolyethers using 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE) as the mesogenic bisphenol. researchgate.net The reaction of MBPE with this compound yields a homopolymer (MBPE-14) that is crystalline. researchgate.net However, when this compound is used in conjunction with other shorter α,ω-dibromoalkanes (like 1,5-dibromopentane (B145557) or 1,8-dibromooctane) in copolymerization reactions, the resulting copolyethers can display liquid crystalline phases. researchgate.net The properties of these mesophases can be precisely engineered by altering the ratio and types of the flexible spacers, demonstrating a method for fine-tuning material properties. researchgate.net For instance, copolymers incorporating both odd and even numbered methylene (B1212753) unit spacers tend to exhibit a uniaxial nematic mesophase. researchgate.net

| Polymer System | Monomers | Resulting Phase |

| Homopolymer | MBPE + this compound (MBPE-14) | Crystalline |

| Copolymer | MBPE + this compound + 1,5-Dibromopentane (MBPE-5/14) | Monotropic Nematic |

| Copolymer | MBPE + this compound + 1,8-Dibromooctane (MBPE-8/14) | Enantiotropic Nematic |

| Copolymer | MBPE + this compound + 1,9-Dibromononane (MBPE-9/14) | Monotropic Nematic |

Supramolecular Gels and Hydrogels

This compound is a precursor for synthesizing bolaamphiphiles, which are molecules with two polar head groups connected by a long, nonpolar chain. frontiersin.org These structures are of significant interest as low molecular weight gelators for forming supramolecular gels and hydrogels. frontiersin.orgrsc.orgrsc.org The formation of these gels relies on the self-assembly of the gelators into three-dimensional networks through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.orgmdpi.com

For example, this compound can be the starting point for creating bis-quaternary ammonium (B1175870) gemini (B1671429) surfactants. sci-hub.sesci-hub.se In one synthesis, this compound is reacted with N,N-dimethyltetradecylamine to produce a gemini surfactant with a 14-carbon spacer (GS14). sci-hub.sesci-hub.se The resulting bolaamphiphile has a critical micelle concentration (CMC) that is significantly lower than analogous surfactants with shorter spacers, indicating a higher propensity for self-assembly driven by the hydrophobicity of the long tetradecamethylene chain. sci-hub.se Such bolaamphiphiles derived from this compound are explored for their ability to form hydrogels, which can serve as matrices for applications like controlled drug release. frontiersin.orgmdpi.com

Self-Assembled Systems and Self-Sorting Phenomena

The long hydrophobic chain and bifunctional nature of this compound make it a key component in designing molecules for studying self-assembly and self-sorting phenomena. researchgate.net Self-assembly is driven by a combination of hydrophobic effects, hydrogen bonding, and other intermolecular forces. researchgate.netresearchgate.net In the solid state, the molecule itself exhibits an all-trans conformation, which influences its packing in crystal structures. researchgate.netresearchgate.net

Derivatives of this compound, particularly bolaamphiphiles, are prime candidates for these studies. sci-hub.sesci-hub.se For instance, bis-quaternary ammonium gemini surfactants with a 14-carbon spacer synthesized from this compound (referred to as GS14) readily self-assemble in aqueous solutions. sci-hub.se These molecules can form complexes with DNA, where the long hydrophobic spacer plays a crucial role in the stability and structure of the resulting nanoparticles. sci-hub.sesci-hub.se The study of how these molecules interact and organize in mixtures with other components falls under the umbrella of self-sorting, where molecules can recognize and selectively assemble with like or complementary species. researchgate.netrsc.org

| Gemini Surfactant | Spacer Length (Carbons) | Average CMC (mM) |

| GS4 | 4 | 0.12-0.18 |

| GS6 | 6 | 0.09-0.16 |

| GS14 | 14 | 0.02-0.05 |

Molecular Electronics and Optoelectronic Materials

The tetradecamethylene chain of this compound can be used to link electro-active or photo-active moieties, creating materials with potential applications in organic electronics.

Carbazole (B46965) Derivatives in Organic Electronic Devices

Carbazole and its derivatives are well-known for their excellent charge-transporting and photophysical properties, making them vital components in organic electronic and photovoltaic devices. researchgate.netmetu.edu.trbeilstein-journals.org this compound can be used to synthesize dimeric carbazole compounds where two carbazole units are tethered by the flexible C14 alkyl chain.

The synthesis involves a reaction between the potassium salt of carbazole and this compound to yield 1,14-di(9H-carbazol-9-yl)tetradecane. This molecule consists of two photo- and electro-active carbazole headgroups separated by the insulating and flexible tetradecamethylene spacer. Such structures are investigated for their potential as host materials in organic light-emitting diodes (OLEDs) or as model compounds to study intramolecular interactions, such as charge transfer and energy transfer, between the two carbazole units. The long, flexible spacer influences the conformational freedom and the average distance between the carbazole moieties, which in turn affects the electronic and photophysical properties of the material.

Development of Molecular Glasses with Carbazole Units

In the pursuit of novel materials for molecular electronics, this compound has been instrumental in the synthesis of molecular glasses that incorporate carbazole units. ub.edu These materials are of interest for their potential photoluminescent properties. A notable example is the synthesis of 1,2,3,6,7-pentaoctyloxy-[14-(1,2,3,6,7-pentaoctyloxy-N-carbazolyl)tetradecyl] carbazole. ub.edu In this synthesis, this compound acts as a flexible tetradecamethylene spacer, linking two bulky carbazole units. ub.edu

The reaction involves the alkylation of a substituted carbazole derivative with this compound in the presence of a base like sodium hydride (NaH). ub.edu The long alkyl chain provided by the dibromoalkane is crucial for the properties of the resulting molecular glass, influencing its solubility and thermal characteristics. ub.edu

Table 1: Synthesis of a Carbazole-Based Molecular Glass

| Parameter | Details | Source |

|---|---|---|

| Target Compound | 1,2,3,6,7-pentaoctyloxy-[14-(1,2,3,6,7-pentaoctyloxy-N-carbazolyl)tetradecyl] carbazole | ub.edu |

| Starting Materials | Substituted Carbazole, this compound, Sodium Hydride (NaH) | ub.edu |

| Reaction Time | 14 hours | ub.edu |

| Function of this compound | Acts as a linker to form a dimer of the carbazole units. | ub.edu |

Computational Studies for Energetic Levels of Excited States

The development of carbazole-based materials for electronics necessitates a deep understanding of their photophysical properties. Computational studies, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for predicting the energetic levels of their excited states. rsc.org For carbazole derivatives, these computational models help in understanding the relationship between their chemical structure and physical properties, such as absorption and emission spectra. researchgate.netmdpi.com

While specific computational studies focusing exclusively on this compound-linked carbazole dimers are part of a broader research field, the general approach involves modeling how the linkage and substitution patterns affect the frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.net These calculations are crucial for rationalizing experimental results and for the design of new materials with desired electronic properties, such as specific energy gaps (ΔE_ST) suitable for applications like Thermally Activated Delayed Fluorescence (TADF) in OLEDs. rsc.orgacs.org The flexible alkyl chain, originating from precursors like this compound, can influence the conformation and the through-space interactions between the carbazole units, which in turn affects their excited state energetics. acs.org

Engineering of Functional Materials

Beyond molecular glasses, this compound is a key reagent in the engineering of a variety of other functional materials. Its bifunctional nature allows it to connect molecular building blocks, leading to materials with specific and useful properties.

One significant application is in the synthesis of gemini surfactants. core.ac.uk For instance, 1,14-Bis(tetradecyl dimethyl ammonium)tetradecane dibromide, a type of gemini surfactant, is prepared using this compound. core.ac.uk This process involves a two-step synthesis where this compound is first prepared via Kolbe's electrolysis of 8-bromooctanoic acid, and then reacted with an amine. core.ac.uk These surfactants are studied for their ability to complex with DNA, indicating potential applications in gene therapy. core.ac.uk

The compound also serves as a starting material for creating molecules with specific conformational properties. Researchers have used this compound in the multi-step synthesis of complex macrocycles like (1,5)-naphthalenophanes. The long tetradecamethylene chain forms a flexible bridge, and the study of the resulting molecule's dynamic and conformational properties provides insights into molecular mechanics.

Furthermore, this compound is used to synthesize other long-chain functional molecules. For example, it is a precursor for S-14-Bromotetradecyl methanesulfonothioate, which has been investigated in the development of selective insecticides. This highlights its utility in creating specialized chemical tools for biological research.

The intrinsic physical properties of this compound itself are also of interest in materials science. Its rod-like molecular shape and the all-trans conformation of its hydrocarbon chain lead to a crystalline structure with layered packing, similar to that observed in smectic liquid crystals. This makes it a model compound for studying the principles of molecular organization in condensed phases.

Table 2: Examples of Functional Materials Engineered Using this compound

| Functional Material | Class of Material | Application Area |

|---|---|---|

| 1,2,3,6,7-pentaoctyloxy-[14-(1,2,3,6,7-pentaoctyloxy-N-carbazolyl)tetradecyl] carbazole | Molecular Glass | Molecular Electronics |

| 1,14-Bis(tetradecyl dimethyl ammonium)tetradecane dibromide | Gemini Surfactant | Gene Therapy Research |

| (1,5)-Naphthalenophane derivative | Macrocycle | Molecular Mechanics Studies |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,6,7-pentaoctyloxy-[14-(1,2,3,6,7-pentaoctyloxy-N-carbazolyl)tetradecyl] carbazole |

| Sodium hydride |

| 1,14-Bis(tetradecyl dimethyl ammonium)tetradecane dibromide |

| 8-bromooctanoic acid |

| (1,5)-Naphthalenophane |

Biomedical and Biological Research Applications of 1,14 Dibromotetradecane

Antimicrobial and Antioxidant Activities

Research has identified 1,14-Dibromotetradecane as a compound with notable antimicrobial and antioxidant properties, particularly as a component of natural extracts.

Table 1: Bioactive Compounds Identified in Fermented Voacanga africana Seed Extract

| Compound Name | Chemical Class |

| This compound | Haloalkane |

| Oleic acid | Fatty Acid |

| Eicosane | Alkane |

| Diethyl Phthalate | Phthalate Ester |

| 7-Oxodehydroabietic acid | Diterpenoid |

| Cyclopropaneoctanal | Aldehyde |

Source: innovareacademics.inresearchgate.netresearchgate.net

The antimicrobial action of long-chain aliphatic compounds like this compound is often attributed to their ability to disrupt microbial cell membranes. mdpi.com The hydrophobic nature of the long carbon chain allows it to insert into and destabilize the lipid bilayer of bacterial membranes. mdpi.com This disruption increases membrane permeability, leading to the leakage of essential intracellular contents and ultimately causing cell lysis and death. frontiersin.org

Derivatives synthesized from this compound, such as lipophosphonoxins, have been specifically described to act via the selective disruption of the bacterial membrane. google.com This mechanism of action is a key area of interest as it suggests potential for developing new antimicrobial agents that are effective against a broad spectrum of pathogens, including drug-resistant strains. researchgate.net

Pharmaceutical Research and Drug Delivery Systems

In the pharmaceutical sector, this compound serves as a critical starting material and linker for creating novel therapeutic agents and delivery systems. acs.orgambeed.com

The bifunctional nature of this compound makes it an ideal linker molecule in drug development. ambeed.com It can be used to connect a pharmacologically active moiety to a targeting group, enhancing the delivery of the drug to its specific site of action. acs.orgresearchgate.net For example, its structural analogue, 1,14-tetradecanediol (B34324), has been explored as a component in formulations to improve drug delivery systems. The long aliphatic chain can influence the lipophilicity of a drug molecule, which is a critical factor for crossing biological membranes and reaching intracellular targets. acs.orgmdpi.com

This compound has been utilized in the synthesis of novel acetylcholinesterase (AChE) inhibitors. acs.org AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govd-nb.infonih.gov In one study, this compound was used as a linker to synthesize a series of choline-based ionic liquids designed to inhibit AChE. acs.org The study performed in vitro assays using the Ellman method to evaluate the AChE inhibitory activity of the newly synthesized compounds. acs.org This line of research demonstrates the utility of this compound in creating potential therapeutics for neurodegenerative diseases. acs.orgnih.gov

Table 2: Reactants Used in the Synthesis of Acetylcholinesterase Inhibitors

| Reactant | Role |

| This compound | Linker/Starting Material |

| Choline-based compounds | Active Moiety Precursor |

| Acetylthiocholine iodide | Substrate in Assay |

| 5,5′-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Reagent in Assay |

Source: acs.org

A significant application of this compound is in the development of anti-parasitic drugs, particularly those targeting the parasite's mitochondrion. acs.orgcsic.es The mitochondrion of parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, contains unique metabolic pathways, such as the trypanosome alternative oxidase (TAO), which are essential for the parasite's survival and absent in humans. csic.esnih.gov This makes the TAO an attractive drug target. csic.es

Researchers have synthesized novel TAO inhibitors by using this compound to link a 2,4-dihydroxybenzoic acid (2,4-DHB) scaffold to a mitochondrion-targeting lipophilic cation. acs.orgcsic.es The resulting compounds showed highly potent and broad-spectrum activity against several species of African trypanosomes, including T. b. brucei, T. evansi, and T. equiperdum. acs.orgcsic.es The lipophilic cation facilitates the accumulation of the inhibitor within the parasite's mitochondrion, directly affecting the organelle's function and leading to parasite death. acs.orgresearchgate.net

Table 3: In Vitro Trypanocidal Activity of a TAO Inhibitor Derived from this compound

| Trypanosome Species | EC₅₀ (µM) | Reference Drug (Pentamidine) EC₅₀ (µM) |

| T. b. brucei | 0.0031 | 0.0042 |

| T. evansi | 0.0012 | Not Reported |

| T. equiperdum | Not Reported | Not Reported |

| T. congolense | 0.041 | Not Reported |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Source: acs.orgcsic.es

Neurite Outgrowth Promotion in Neuronal Cell Lines

The growth of neurites—axons and dendrites—from neurons is a fundamental process in the development, function, and regeneration of the nervous system. innoprot.comsigmaaldrich.com Research into compounds that can promote neurite outgrowth is critical for developing potential therapeutics for neurodegenerative diseases and neuronal injury. innoprot.com this compound plays an important role in this field as a precursor for the synthesis of compounds with neurotrophic or "neuritogenic" activity.

While direct studies focusing on this compound's effect on neurite outgrowth are not prominent, its derivatives are of significant interest. For instance, its corresponding diol, 1,14-tetradecanediol, which can be synthesized from the dibromoalkane, has been noted for its potential neuritogenic activity. The synthesis of novel, complex molecules designed to interact with specific cellular signaling pathways that govern neurite extension often employs bifunctional building blocks like this compound. nih.govfrontiersin.org These pathways can involve various receptors and kinases that regulate the cytoskeletal changes necessary for neurite formation. nih.govnih.govnih.gov

The table below illustrates a representative synthetic application where this compound is used to link two molecular entities to create a larger compound for biological evaluation.

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | Starting Material (e.g., a phenol-containing molecule) + this compound | Mono-alkyated Intermediate | Links the long aliphatic chain to the first molecule. |

| 2 | Mono-alkyated Intermediate + Second Molecule (e.g., another phenol) | Final Dimeric Compound | Creates a bivalent ligand or a molecule with a long, flexible spacer. |

Model Compound Studies in Biological Systems

The long, linear C14 alkyl chain of this compound makes it and its derivatives useful models for studying the behavior of long-chain lipids and related molecules within biological environments.

This compound is a direct precursor to 1,14-tetradecanediol, a long-chain α,ω-diol. These diols are valuable as model compounds to explore the interactions and metabolism of long-chain aliphatic alcohols in biological systems. google.com A notable study investigated the activity of yeast alcohol dehydrogenase (ADH I and ADH II) with a series of long-chain alcohols and diols. researchgate.net

The research found that enzyme activity varied significantly with the chain length of the substrate. researchgate.net For α,ω-diols, 1,14-tetradecanediol was the most effective substrate, being oxidized at a rate comparable to that of ethanol, a primary substrate for these enzymes. In contrast, shorter-chain diols (from C2 to C8) were essentially inactive. researchgate.net This highlights the specific affinity of the enzyme's active site for long-chain aliphatic molecules.

| Substrate | Carbon Chain Length | Relative Activity |

|---|---|---|

| Ethanediol to Octanediol | C2 - C8 | Essentially inactive |

| 1,14-Tetradecanediol | C14 | High (Preferred substrate among diols) |

| Ethanol | C2 (Monool) | High (Reference Substrate) |

Derivatives of this compound are valuable tools for studying the interactions of molecules with cell membranes. The long hydrocarbon chain imparts lipid-like (lipophilic) properties, facilitating insertion into or passage through the lipid bilayer of cell membranes. nih.gov

A key application of this compound is in the synthesis of specialized molecular probes. For example, it has been used as an intermediate in the multi-step synthesis of a radiolabeled fatty acid analog, 18-[¹⁸F]fluoro-4-thia-octadecanoic acid. nih.gov This probe was designed to study myocardial fatty acid oxidation. The synthesis involved converting 1,14-tetradecanediol into this compound by refluxing with hydrobromic acid. nih.gov The resulting dibromide was then reacted with methyl 3-mercaptopropanoate to introduce the thioether linkage, eventually leading to the final product after further steps. nih.gov Such probes allow researchers to investigate metabolic pathways and the transport of molecules across cellular and organellar membranes, like the mitochondria. nih.govnih.gov

| Precursor | Key Intermediate | Subsequent Intermediate | Application of Final Product |

|---|---|---|---|

| 1,14-Tetradecanediol | This compound | Methyl 18-bromo-4-thia-octadecanoate | PET imaging probe for myocardial fatty acid oxidation. |

Advanced Characterization and Computational Studies

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Yield Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,14-dibromotetradecane. It is instrumental in both confirming the identity of the compound and assessing its purity, particularly after synthesis and purification steps such as recrystallization. researchgate.net The method is also employed to evaluate the yield of a reaction by quantifying the amount of the target compound in a mixture. notulaebotanicae.ro

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The presence of impurities or byproducts from a synthesis can be readily detected, as they will appear as separate peaks in the gas chromatogram with distinct mass spectra. researchgate.net For instance, the analysis of a crude product of this compound might reveal unreacted starting materials or side-products, which would need to be removed to achieve high purity. researchgate.net The technique is sensitive enough to identify bioactive compounds like this compound even in complex matrices such as natural product extracts. researchgate.net

Below is a table outlining typical parameters for a GC-MS analysis suitable for this compound, based on standard methodologies. nii.ac.jpeurl-pesticides.eu

| Parameter | Specification | Purpose |

| GC Column | Non-polar (e.g., DB-5 type) | Separates compounds based on boiling point. |

| Injector Temperature | 270 °C | Ensures complete vaporization of the sample. nii.ac.jp |

| Carrier Gas | Helium (He) at 1 mL/min | Transports the vaporized sample through the column. nii.ac.jp |

| Oven Program | Initial 50°C (3 min), ramp 10°C/min to 300°C (5 min) | Creates a temperature gradient to separate compounds with different volatilities. nii.ac.jp |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. nii.ac.jp |

| MS Detector | Quadrupole or Ion Trap | Separates and detects fragment ions based on their mass-to-charge ratio. |

| Transfer Line Temp. | 280 °C - 350 °C | Prevents condensation of the sample between the GC and MS. eurl-pesticides.eu |

This interactive table summarizes common GC-MS parameters for analyzing long-chain haloalkanes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for the analysis and purification of this compound. bldpharm.comrsc.org Unlike GC-MS, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. The separation principle in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. globalresearchonline.net

For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is retained on the column and then eluted by adjusting the composition of the mobile phase. Detection is commonly achieved using a UV detector if the analyte absorbs ultraviolet light, or more universally with detectors like evaporative light scattering (ELS) or mass spectrometry (LC-MS). globalresearchonline.net The development of an effective HPLC method involves optimizing parameters such as mobile phase composition, column type, and flow rate to achieve good separation and peak shape. globalresearchonline.net HPLC is particularly valuable for purifying synthesized this compound from polar impurities or for quantifying it in various samples. rsc.org

| Parameter | Specification | Rationale |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for non-polar analytes like this compound. globalresearchonline.net |

| Stationary Phase | C18 (Octadecyl-silica) | Provides a non-polar surface for analyte retention. |

| Mobile Phase | Acetonitrile/Water Gradient | Polar solvent system; gradient elution allows for separation of compounds with varying polarities. globalresearchonline.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard columns. |

| Column Temperature | 30-40 °C | Controls retention time and peak shape. |

| Detector | UV (at low wavelength) or ELSD/MS | UV detection is possible for some haloalkanes; ELSD or MS are more universal for non-chromophoric compounds. globalresearchonline.net |

This interactive table presents typical parameters for an HPLC analysis of this compound.

Theoretical and Computational Chemistry

Theoretical and computational chemistry provides invaluable tools for investigating the properties of molecules like this compound from first principles, complementing experimental data and offering predictive insights.

Molecular Modeling and Conformation Prediction

Computational methods can generate conformational ensembles, which are collections of the different low-energy structures the molecule is likely to adopt. nih.govbiorxiv.org For a long-chain alkane, these can range from a fully extended, linear shape to various bent, folded, or twisted structures. The presence of the bulky bromine atoms at each end also influences the conformational landscape. Advanced modeling approaches, including those using graph neural networks, can rapidly generate these conformational ensembles, providing a map of the molecule's structural heterogeneity. nih.govbiorxiv.org This information is critical for understanding how the molecule might fit into a binding site on a protein. biorxiv.org

| Conformational State | Description | Predicted Stability | Modeling Method |

| Fully Extended (All-trans) | A linear, zig-zag arrangement of the carbon backbone. | Generally the lowest energy state in a vacuum. | Molecular Mechanics (MM), DFT |

| Gauche Bends | Kinks in the carbon chain due to rotation around C-C bonds. | Higher energy, but entropically favored. | MM, Monte Carlo Simulations |

| U-Shaped / Hairpin | The chain folds back on itself, bringing the two bromine ends closer. | Potentially stable due to van der Waals interactions. | Molecular Dynamics (MD) |

| Helical Twist | The carbon chain adopts a partial helical structure. | Can occur in specific environments or interactions. | MD, Advanced Sampling Methods |

This interactive table describes potential conformations of this compound and the methods used to predict them.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energetic properties of a molecule with high accuracy. pku.edu.cn Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to this compound to predict a wide range of its fundamental properties. pku.edu.cnnih.gov

These calculations can determine the molecule's optimized three-dimensional geometry, bond lengths, and bond angles. pku.edu.cn They can also provide insights into the distribution of electrons within the molecule, calculating properties like atomic charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and electronic excitability. Furthermore, quantum calculations can predict vibrational frequencies, which correspond to the infrared spectrum of the molecule, and can be used to analyze electronic transitions and charge transfer interactions. nih.govmdpi.com

| Calculated Property | Description | Significance | Typical Method |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Predicts bond lengths and angles. | DFT (e.g., ωB97XD/6-311+G(d,p)) pku.edu.cn |

| HOMO/LUMO Energies | Energies of the highest and lowest frontier molecular orbitals. | Relates to electronic properties and reactivity. | DFT, TDDFT mdpi.com |

| Electron Density/Charges | The distribution of electrons across the molecule. | Indicates sites susceptible to electrophilic or nucleophilic attack. | Mulliken, NBO analysis mdpi.com |

| Vibrational Frequencies | Frequencies of molecular bond vibrations. | Corresponds to the theoretical IR spectrum. | DFT pku.edu.cn |

| Potential Energy Surface | The energy of the molecule as a function of its geometry. | Maps reaction pathways and transition states. pku.edu.cn | DFT, CCSD(T) |

This interactive table lists key molecular properties of this compound that can be determined via quantum chemical calculations.

In Silico Molecular Docking Studies in Drug Discovery

Molecular docking is a computational technique central to structure-based drug design. researchgate.net It predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein receptor. nih.gov Given that this compound has been identified as a bioactive compound, molecular docking can be employed to hypothesize its mechanism of action and explore its potential as a therapeutic agent. researchgate.netlapinjournals.com

In a typical in silico docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. ajchem-a.com A computational algorithm then systematically samples many possible conformations and orientations of the ligand (this compound) within the protein's binding site. nih.gov A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more stable interaction. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target protein. This information is crucial for identifying potential drug leads and for guiding the design of more potent derivatives. researchgate.netajchem-a.com

| Component | Example | Role in Docking Study |

| Ligand | This compound | The small molecule whose binding is being investigated. |

| Receptor | A target protein (e.g., an enzyme or receptor implicated in a disease) | The biological macromolecule with a binding site. ajchem-a.com |

| Docking Software | AutoDock, Glide | The algorithm used to predict the ligand's pose and score the interaction. ajchem-a.comnih.gov |

| Output | Binding Energy (e.g., in kcal/mol) | A score that estimates the affinity of the ligand for the receptor. ajchem-a.com |

| Analysis | Identification of Interacting Residues | Reveals which amino acids in the receptor form key contacts with the ligand. nih.gov |

This interactive table outlines the components and outcomes of a hypothetical molecular docking study involving this compound.

Environmental and Safety Considerations in Research

Hazard Assessment and Risk Management in Laboratory Settings

A comprehensive hazard assessment is the foundation of safe laboratory practice when working with 1,14-Dibromotetradecane. numberanalytics.comrsc.org This process involves identifying potential hazards and implementing control measures to mitigate risks. numberanalytics.commdpi.com

According to available safety data, this compound is classified as a hazardous substance with the following hazard statements:

H302: Harmful if swallowed. cornell.edu

H315: Causes skin irritation. cornell.edutemple.edu

H319: Causes serious eye irritation. cornell.edutemple.edu

H335: May cause respiratory irritation. cornell.edutemple.edu

The primary routes of exposure are ingestion, skin contact, and inhalation. cornell.edu Symptoms of exposure can include irritation to the skin, eyes, and respiratory tract. cornell.edutemple.edu In case of skin contact, there may be redness and irritation, while eye contact can lead to irritation and profuse watering. cornell.edu Inhalation may cause throat irritation and a feeling of tightness in the chest, potentially leading to coughing or wheezing. cornell.edu Ingestion can result in soreness and redness of the mouth and throat. cornell.edu

A thorough risk assessment should be conducted before any experiment involving this compound to establish procedures that minimize exposure and manage potential risks. mdpi.com

Hazard Identification and GHS Classification for this compound

| Hazard Class | GHS Classification | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | cornell.edu |

| Skin Irritation | Category 2 | H315: Causes skin irritation | cornell.edutemple.edu |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | cornell.edutemple.edu |

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of this compound.

Handling:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. temple.edu

Avoid contact with skin and eyes. temple.edu

Prevent the formation of dust and aerosols. temple.edu

Use non-sparking tools to prevent ignition sources. temple.edu

Wash hands thoroughly after handling the compound. temple.edu

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. temple.eduunsw.edu.au

Keep away from incompatible materials and foodstuff containers. temple.edu

The storage area should be secured, with access limited to authorized personnel. temple.edu

A combination of engineering controls and personal protective equipment (PPE) is essential to ensure the safety of researchers handling this compound.

Engineering Controls:

Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. uct.ac.za

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area. cornell.edu

Personal Protective Equipment (PPE):

Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory. cornell.edu

Skin Protection: A lab coat and protective clothing should be worn. cornell.edu For handling, chemical-resistant gloves, such as nitrile gloves, are required. uct.ac.za

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a self-contained breathing apparatus or a respiratory protective device with a particle filter may be necessary. cornell.edu

Recommended PPE for Handling this compound

| Body Part | Protective Equipment | Standard | Source |

|---|---|---|---|

| Eyes/Face | Safety glasses with side-shields or chemical splash goggles | EN 166 (EU) or NIOSH (US) approved | cornell.eduechemi.com |

| Hands | Chemical-resistant gloves (e.g., nitrile) | uct.ac.za | |

| Body | Lab coat, protective clothing | EN 340 | echemi.com |

In the event of an emergency, established procedures must be followed to minimize harm.

Spills: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. temple.edu The spilled material should be collected using inert absorbent material and placed in a suitable, closed container for disposal. temple.edu Spark-proof tools should be used during cleanup. temple.edu

Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish a fire. cornell.edu Firefighters should wear self-contained breathing apparatus and protective clothing. cornell.edu

First Aid:

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. temple.edu

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor. cornell.edutemple.edu

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor. cornell.edutemple.edu

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. cornell.edutemple.edu

Waste Management and Disposal Protocols

The disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations. apolloscientific.co.uk As a halogenated hydrocarbon, it requires specific disposal procedures. temple.eduuct.ac.za

Waste Segregation: Halogenated waste must be kept separate from non-halogenated waste streams. cornell.eduuct.ac.za It should also be segregated from corrosive wastes, heavy metals, and other incompatible materials. cornell.edutemple.edu

Waste Collection: Collect waste this compound in designated, properly labeled, and closed containers. temple.eduuct.ac.za The containers should be stored in a designated satellite accumulation area within the laboratory. temple.edu

Disposal Method: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. chemicalbook.in It must not be discharged into sewer systems or contaminate water, foodstuffs, or feed. chemicalbook.in

Container Disposal: Empty containers can be triple-rinsed and offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill. chemicalbook.in

Green Chemistry Principles in Synthesis and Application

Applying the principles of green chemistry to the lifecycle of this compound can reduce its environmental impact. numberanalytics.compaperpublications.org This includes exploring more sustainable synthesis routes and applications.

One of the key precursors to this compound is 1,14-tetradecanediol (B34324). Research into the biosynthesis of long-chain α,ω-diols, including 1,14-tetradecanediol, from renewable feedstocks like free fatty acids using engineered microorganisms and enzymes represents a significant step towards a greener synthesis pathway. mdpi.comasm.org Such biocatalytic methods offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation compared to traditional chemical synthesis. asm.orgaccscience.com

The synthesis of α,ω-dihaloalkanes itself can be approached with greener methodologies. For instance, electrosynthesis using nickel(I) complexes to reduce α,ω-dihaloalkanes is considered an environmentally friendly method as it uses electricity as a "clean" reagent, often resulting in high atom economy. researchgate.net

Furthermore, the broader context of synthesizing long-chain functionalized alkanes is seeing a shift towards the use of renewable resources like vegetable oils. mdpi.com These oils can be transformed into valuable chemical intermediates, including diols and, subsequently, dihalides, through processes that align with green chemistry principles. mdpi.com

In its applications, this compound often serves as a building block or linker in the synthesis of more complex molecules. The principles of green chemistry can be applied to these downstream synthetic steps by, for example, using safer solvents, catalytic reagents instead of stoichiometric ones, and designing processes with high atom economy. paperpublications.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,14-dibromotetradecane, and how is purity validated?

- Methodological Answer : this compound is typically synthesized via alkylation reactions using tetradecane derivatives. A documented procedure involves reacting sodium methanethiosulfonate with this compound under controlled conditions to yield intermediates, followed by purification via column chromatography . Purity is validated using H-NMR and C-NMR spectroscopy, with characteristic peaks at δ 1.21–1.44 ppm (CH groups) and δ 63.1 ppm (OCH groups) . Confirmatory data should align with literature values from authoritative sources like the CRC Handbook of Chemistry and Physics (e.g., molecular weight: 356.18 g/mol, solubility in ethanol and chloroform) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key H-NMR markers include multiplet signals at δ 1.21–1.44 ppm (22H, CH backbone) and a triplet at δ 3.64 ppm (4H, OCH). C-NMR should show peaks at δ 29.4–32.8 ppm (CH groups) and δ 63.1 ppm (OCH) . Discrepancies in spectra may indicate impurities or incomplete reactions, necessitating repeated purification or alternative solvents .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep containers tightly sealed in dry, well-ventilated areas to prevent electrostatic discharge. Opened containers must be resealed upright .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with water for ≥15 minutes if exposed .

- Waste Disposal : Treat as halogenated waste. Neutralize with bases (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies often arise from residual solvents or side reactions. For example, unexpected peaks in C-NMR may indicate bromine displacement by nucleophiles (e.g., methanethiosulfonate in ). Use deuterated solvents (e.g., CDCl) to avoid solvent interference . Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks. If inconsistencies persist, optimize reaction stoichiometry or employ gradient elution during purification .

Q. What experimental design principles optimize the use of this compound in multi-step organic syntheses (e.g., liquid crystal or surfactant preparation)?

- Methodological Answer :

- Reaction Optimization : Vary solvent polarity (e.g., dichloromethane vs. ethanol) to control reaction rates. For example, using ethanol slows bromine substitution, reducing byproduct formation .

- Stoichiometry : Maintain a 1:2 molar ratio of tetradecane precursor to brominating agent to ensure complete di-substitution .

- Kinetic Monitoring : Use Thin-Layer Chromatography (TLC) with UV visualization to track reaction progress. A solvent system of hexane:ethyl acetate (9:1) effectively separates dibrominated products .

Q. What strategies ensure the stability and purity of this compound during long-term storage for iterative experiments?

- Methodological Answer :

- Stability Testing : Conduct periodic H-NMR analysis to detect degradation (e.g., appearance of δ 4.5–5.5 ppm peaks, indicating hydrolysis to alcohols) .

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation. Desiccants like molecular sieves minimize moisture-induced decomposition .

- Temperature Control : Maintain storage at 2–8°C to reduce thermal degradation. Avoid repeated freeze-thaw cycles .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor bromination efficiency in real-time .

- Purification at Scale : Replace column chromatography with fractional distillation, leveraging the compound’s boiling point (190.8°C) .

- Batch Consistency : Document reaction parameters (e.g., stirring rate, temperature gradients) to identify variability sources. Use statistical tools like Design of Experiments (DoE) for robustness testing .

Q. What analytical methods are recommended for identifying and quantifying byproducts in this compound reactions?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., mono-brominated isomers) using a non-polar column (e.g., DB-5) and electron ionization .

- Ion Chromatography : Quantify bromide ions in aqueous waste streams to assess reaction completeness .

- Differential Scanning Calorimetry (DSC) : Identify thermal decomposition products by analyzing melting point deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.